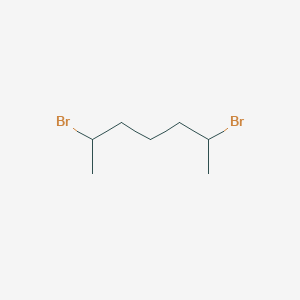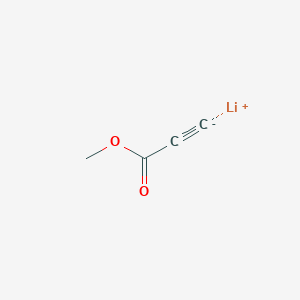![molecular formula C29H28N2O5 B13808414 N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is a synthetic organic compound characterized by its unique biphenyl structure with dimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea typically involves the reaction of 2,4-dimethoxybiphenyl-4-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxybiphenyl: A precursor in the synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea.
3,3’-Dimethoxybiphenyl: Another biphenyl derivative with similar structural features.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound used in coordination chemistry.
Uniqueness
N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is unique due to its urea linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C29H28N2O5 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
1,3-bis[4-(2,4-dimethoxyphenyl)phenyl]urea |
InChI |
InChI=1S/C29H28N2O5/c1-33-23-13-15-25(27(17-23)35-3)19-5-9-21(10-6-19)30-29(32)31-22-11-7-20(8-12-22)26-16-14-24(34-2)18-28(26)36-4/h5-18H,1-4H3,(H2,30,31,32) |
InChIキー |
CHIGZZHCCNSQJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
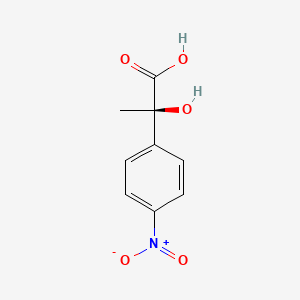
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

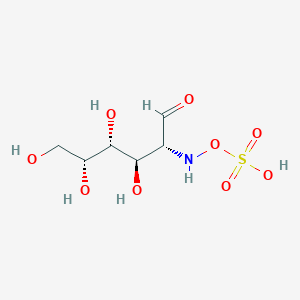
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
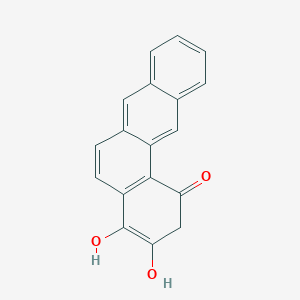
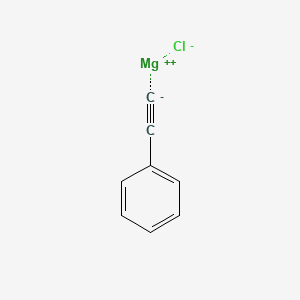
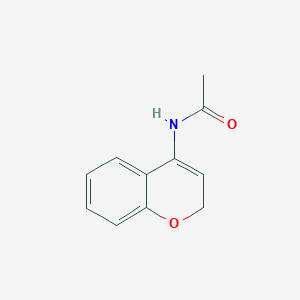
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
